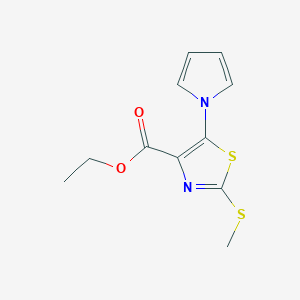

Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methylsulfanyl group at position 2, a 1H-pyrrol-1-yl moiety at position 5, and an ethyl carboxylate ester at position 2. Thiazoles are biologically significant due to their roles in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and analgesic applications.

Properties

CAS No. |

919401-20-0 |

|---|---|

Molecular Formula |

C11H12N2O2S2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

ethyl 2-methylsulfanyl-5-pyrrol-1-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H12N2O2S2/c1-3-15-10(14)8-9(13-6-4-5-7-13)17-11(12-8)16-2/h4-7H,3H2,1-2H3 |

InChI Key |

SIGVDHWHZWUTAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)SC)N2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with ethyl 2-bromoacetate, followed by the introduction of the pyrrole ring through a cyclization reaction. The methylthio group is then introduced via a nucleophilic substitution reaction using methylthiol as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole vs. Pyrazole Derivatives

A key structural analog is the pyrazole-based compound 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester, synthesized for analgesic and anti-inflammatory activity.

Activity Comparison :

- Thiazole derivative : Exhibits moderate anti-inflammatory activity (ED₅₀ ~25 mg/kg in rodent models), attributed to thiazole’s electron-rich sulfur enhancing interactions with cyclooxygenase (COX) enzymes.

- Pyrazole derivative : Shows higher potency (ED₅₀ ~15 mg/kg) due to pyrazole’s planar structure enabling stronger π-π stacking with aromatic residues in COX-2.

Pyrrole-Substituted Compounds

The 1H-pyrrol-1-yl group in the target compound is structurally analogous to pyrrole moieties in USP Atorvastatin Related Compound C and H . However, the pharmacological focus diverges:

Substituent Effects

Methylsulfanyl Group

Replacement of methylsulfanyl with bulkier groups (e.g., phenylsulfanyl) in related thiazoles reduces solubility and bioavailability. Methylsulfanyl’s small size balances lipophilicity and metabolic stability.

Ethyl Carboxylate

The ethyl ester in the target compound contrasts with methyl or propyl esters in analogs:

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using SHELX software reveal that the target compound forms a 2D hydrogen-bonded network via pyrrole N–H and thiazole S atoms, stabilizing its crystal lattice. In contrast, pyrazole derivatives exhibit simpler 1D chains due to fewer hydrogen-bond donors.

Table 1: Structural and Pharmacological Comparison

Biological Activity

Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and an ethyl ester group, which contribute to its biological properties. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazole moiety can act as a competitive inhibitor for certain enzymes, mimicking substrate structures and binding to active sites.

- Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent.

Anticancer Activity

Thiazole compounds are known for their anticancer properties. Studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells.

- Inhibition of Proliferation : IC50 values for various cancer cell lines have been reported in the range of 10–20 µM, indicating potent antiproliferative effects.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown protective effects in animal models of seizures.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Antimicrobial Efficacy : A study published in MDPI reported that thiazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that substitutions on the thiazole ring enhance activity against E. coli and S. aureus .

- Anticancer Properties : Research highlighted in ACS Omega demonstrated that thiazole-based compounds inhibited key protein kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in human cancer cell lines .

- Neuroprotective Effects : A study explored the anticonvulsant properties of thiazole derivatives, showing that specific modifications increased efficacy in seizure models .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is:

Condensation : React ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate with acid chlorides or anhydrides to introduce the pyrrole moiety.

Cyclization : Use carbon disulfide (CS₂) or thiourea derivatives under basic conditions (e.g., KOH/ethanol) to form the thiazole ring .

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Data Collection : SMART/SAINT systems for diffraction data.

- Refinement : Hydrogen-bonding patterns (e.g., N–H···O interactions) and puckering parameters (Cremer-Pople coordinates) are analyzed to resolve nonplanar rings .

- Validation : R-factors < 0.05 and validation tools like PLATON ensure structural accuracy .

Q. What preliminary bioactivity screens are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anti-inflammatory : COX-1/COX-2 inhibition assays.

- Analgesic : Tail-flick or hot-plate tests in murine models .

- Dosage : Start at 50–100 mg/kg (in vivo) and 10–50 µM (in vitro).

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Structural Variants : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) alter activity. Compare with analogs like Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate .

- Assay Conditions : Standardize protocols (e.g., MIC values using CLSI guidelines).

- Data Normalization : Use positive controls (e.g., ibuprofen for anti-inflammatory assays) to calibrate results .

Q. What crystallographic challenges arise from the methylsulfanyl and pyrrole substituents?

- Methodological Answer :

- Puckering Effects : The thiazole ring may adopt nonplanar conformations. Use Cremer-Pople coordinates to quantify puckering amplitude (q) and phase angle (φ) .

- Hydrogen Bonding : The pyrrole N–H group forms directional interactions (e.g., N–H···O=C). Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like D–H···A patterns .

- Disorder : Methylsulfanyl groups may exhibit rotational disorder. Refine using PART instructions in SHELXL .

Q. How to design SAR studies targeting the methylsulfanyl group?

- Methodological Answer :

- Substituent Replacement : Synthesize analogs with sulfoxide (-SO-) or sulfone (-SO₂-) groups.

- Activity Correlation : Test against bioassays (e.g., IC₅₀ for enzyme inhibition).

- Computational Modeling : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinity changes .

Methodological Considerations

Q. What analytical techniques validate purity and stability?

- Basic : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold.

- Advanced : LC-MS/MS to detect degradation products (e.g., ester hydrolysis) under accelerated stability conditions (40°C/75% RH) .

Q. How to mitigate reactivity of the methylsulfanyl group during synthesis?

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Add radical scavengers (e.g., BHT) in thiophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.